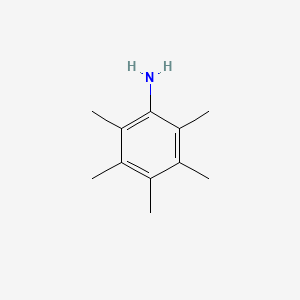

Aniline, N-tert-butyl-N-methyl-

Description

BenchChem offers high-quality Aniline, N-tert-butyl-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aniline, N-tert-butyl-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

2243-30-3 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

N-tert-butyl-N-methylaniline |

InChI |

InChI=1S/C11H17N/c1-11(2,3)12(4)10-8-6-5-7-9-10/h5-9H,1-4H3 |

InChI Key |

WIZSMOISUQQDDU-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Foundational Significance Within Substituted Aromatic Amine Chemistry

Pentamethylaniline's importance stems from its distinct position within the broader class of aromatic amines. wikipedia.org Aromatic amines, organic compounds featuring an amino group attached to an aromatic ring, are fundamental building blocks in organic chemistry, serving as precursors to a vast array of pharmaceuticals, dyes, and polymers. wikipedia.orgnumberanalytics.com The properties of aromatic amines, such as their basicity and nucleophilicity, are heavily influenced by the substituents on the aromatic ring. numberanalytics.comsundarbanmahavidyalaya.in

In the case of pentamethylaniline, the five methyl groups on the benzene (B151609) ring exert a strong electron-donating effect, significantly influencing the electronic properties of the amino group. numberanalytics.com This steric hindrance around the nitrogen atom also plays a crucial role in its reactivity. Unlike less substituted anilines where the nitrogen's lone pair of electrons can be delocalized into the aromatic ring, the ortho-methyl groups in pentamethylaniline force the dimethylamino group out of the plane of the ring. pearson.compearson.com This steric inhibition of resonance makes the lone pair on the nitrogen more available, rendering N,N,2,4,6-pentamethylaniline a stronger base compared to its less methylated counterparts like N,N,4-trimethylaniline. pearson.compearson.com This unique combination of electronic and steric effects makes pentamethylaniline a valuable compound for studying the intricacies of aromatic amine chemistry.

Historical Trajectory and Evolution of Academic Inquiry into Pentamethylaniline

The scientific journey of pentamethylaniline has seen its application in a variety of chemical transformations. Early research likely focused on its synthesis and basic reactivity. A common method for its preparation involves the nitration of pentamethylbenzene (B147382) to form pentamethylnitrobenzene (B1297512), followed by reduction. acs.orgresearchgate.net For instance, a documented synthesis involves the reduction of pure pentamethylnitrobenzene using a palladium catalyst under hydrogen pressure. acs.orgresearchgate.net

Over the years, the scope of research involving pentamethylaniline has expanded significantly. It has been utilized in glycosylation reactions, specifically in the synthesis of oximino glycosides. sigmaaldrich.comdv-expert.org These glycosides can then be reduced to form important amino sugars. sigmaaldrich.comdv-expert.org This highlights its role as a specialized reagent in carbohydrate chemistry, a field crucial for understanding biological processes and developing new therapeutics. researchgate.net

More recently, the study of pentamethylaniline has ventured into the realm of photochemistry and catalysis. For example, it has been investigated in photocatalytic oxidative C(sp3)-H/N-H cross-dehydrogenative coupling reactions to synthesize N-Mannich bases. acs.org In these reactions, pentamethylaniline can form a radical cation, a key intermediate in the catalytic cycle. acs.orgrsc.org The electron-rich nature of pentamethylaniline makes it a good electron donor, facilitating its participation in single electron transfer (SET) processes under visible light irradiation. acs.org

Contemporary Research Frontiers and Prospective Scholarly Directions for Pentamethylaniline

Fundamental Basicity and Nucleophilicity of Pentamethylaniline

Comparative Basicity Analyses with Related Aromatic Amines

The basicity of an amine is a measure of its ability to accept a proton (H+). savemyexams.com For aromatic amines, the availability of the nitrogen lone pair of electrons for protonation is a key determinant of basicity. savemyexams.comsips.org.in In aniline, the lone pair on the nitrogen atom is delocalized into the benzene (B151609) ring's π-system, which reduces its availability for protonation and makes aniline less basic than aliphatic amines. savemyexams.comsips.org.in

The introduction of substituents on the benzene ring can significantly alter the basicity of aromatic amines. sips.org.in Electron-donating groups, such as alkyl groups, increase the electron density on the nitrogen atom through an inductive effect, thereby increasing basicity. libretexts.org Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, leading to a decrease in basicity. sips.org.in

In the case of pentamethylaniline, the presence of five methyl groups on the aromatic ring has a pronounced effect on its basicity. Methyl groups are electron-donating, and their cumulative inductive effect increases the electron density on the nitrogen atom, making pentamethylaniline a stronger base compared to aniline and many other less substituted methylanilines. libretexts.org

Table 1: Comparative Basicity of Selected Aromatic Amines

| Compound | pKa of Conjugate Acid | Relative Basicity |

| Aniline | 4.63 | Weakest |

| N,N-Dimethylaniline | 5.07 | Intermediate |

| Pentamethylaniline | Higher than N,N-dimethylaniline | Strongest |

Elucidation of Steric and Electronic Influences on Pentamethylaniline Reactivity

The reactivity of pentamethylaniline is governed by a combination of steric and electronic effects. numberanalytics.comrsc.org These nonbonding interactions influence the shape and reactivity of the molecule. wikipedia.org

Electronic Effects: The five electron-donating methyl groups on the aromatic ring of pentamethylaniline significantly increase the electron density of the π-system and the nitrogen atom. libretexts.org This enhanced electron density makes the molecule more susceptible to electrophilic attack and increases its nucleophilicity. masterorganicchemistry.com The increased electron density on the nitrogen atom also enhances its basicity, as discussed previously.

Steric Effects: The presence of two methyl groups in the ortho positions to the amino group creates significant steric hindrance. wikipedia.org This steric bulk can hinder the approach of reactants to the nitrogen atom and the aromatic ring, thereby slowing down certain reactions. wikipedia.org For instance, while N,N,2- and N,N,4-trimethylanilines are readily oxidized by peroxidase systems, N,N,2,6-tetramethylaniline and N,N,2,4,6-pentamethylaniline are not, highlighting the impact of steric hindrance from the ortho-methyl groups. researchgate.net

The interplay between these steric and electronic factors can be complex. In some reactions, the electronic effects may dominate, leading to enhanced reactivity. In other cases, steric hindrance can be the controlling factor, reducing or preventing a reaction that would otherwise be favorable. numberanalytics.com This balance is crucial in determining the outcome of reactions involving pentamethylaniline.

Oxidative Transformations Involving Pentamethylaniline

Oxidative N-Demethylation Pathways

Oxidative N-dealkylation is a significant metabolic process and a key transformation in organic synthesis. rsc.org In the context of N,N-dimethylanilines, this process can be catalyzed by various metal complexes. mdpi.com For instance, iron(III) catalysts in the presence of a Lewis acid can promote the oxidative N-demethylation of N,N-dimethylaniline using dioxygen as the oxidant. rsc.org

Interestingly, studies on the oxidation of substituted N,N-dimethylanilines have revealed that the substitution pattern on the aromatic ring influences the reaction pathway. While many substituted N,N-dimethylanilines undergo oxidative N-demethylation, N,N,2,4,6-pentamethylaniline shows a different reactivity. rsc.org When subjected to oxidation with an iron(III) catalyst, it predominantly yields the methyl group oxidation product, with almost no N-demethylation observed. rsc.org This suggests that the steric hindrance and electronic environment of pentamethylaniline favor oxidation of a ring methyl group over the N-methyl groups.

Photochemical methods can also be employed for N-demethylation. researchgate.net This process often involves a photosensitizing agent that facilitates a single electron transfer from the tertiary amine, leading to the formation of a radical cation. researchgate.net Subsequent steps result in the formation of an iminium cation, which is then hydrolyzed to the N-demethylated product. researchgate.net

Mechanistic Investigations of Oxidation Processes

The mechanism of oxidation for N,N-dimethylaniline and its analogues often involves an initial electron transfer step. rsc.org Studies using an iron(III) catalyst have shown that the presence of a Lewis acid, such as Zn(OTf)₂, can significantly enhance the electron transfer capability of the catalyst. rsc.org Trapping experiments suggest that the oxidation of these amines is initiated by electron transfer rather than hydrogen abstraction. rsc.org

In the case of manganese-catalyzed N-demethylation of N,N-dimethylanilines, the formation of a high-valent oxomanganese(IV) species is proposed as the key oxidant. mdpi.com The reaction is believed to proceed via an electron-transfer-proton-transfer (ET-PT) mechanism, where the initial step is a fast electron transfer from the amine to the oxometal species, forming a transient radical cation. mdpi.com This is supported by the detection of the p-Me-DMA•+ radical cation during the reaction. mdpi.com

The oxidation of pentamethylaniline, however, can follow a different path. As mentioned earlier, with certain iron catalysts, oxidation occurs at a ring methyl group instead of the N-methyl group. rsc.orgrsc.org This highlights how the specific catalyst and substrate structure can influence the reaction mechanism and outcome.

Electrophilic Aromatic Substitution Reaction Profiles of Pentamethylaniline

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. numberanalytics.comwikipedia.org The mechanism typically involves an initial attack by the aromatic ring on an electrophile, leading to a carbocation intermediate known as a sigma complex or arenium ion. wikipedia.orgmasterorganicchemistry.com This intermediate then loses a proton to restore aromaticity, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com

In the case of anilines, the amino group (-NH2) is a potent activating group, donating electron density to the benzene ring and making it more susceptible to electrophilic attack, particularly at the ortho and para positions. byjus.com However, the high degree of methyl substitution in pentamethylaniline introduces significant steric hindrance and alters the typical reactivity patterns.

A notable example is the nitration of N,N,2,4,6-pentamethylaniline. rsc.orgrsc.org When treated with 70% nitric acid at 0 °C, the reaction proceeds via an ipso-attack, where the electrophile (nitronium ion, NO2+) attacks the carbon atom already bearing the dimethylamino group (the 4-position). rsc.orglookchem.comresearchgate.net This leads to the formation of a relatively stable ipso-intermediate, which can be isolated as a hexafluorophosphate (B91526) salt. rsc.org In more aqueous conditions, this intermediate can lead to the displacement of the dimethylamino group. rsc.org The initial stages of these reactions are often catalyzed by nitrous acid. rsc.orgresearchgate.net

Table 1: Products from Electrophilic Nitration of Pentamethylaniline

| Reactant | Reagent | Conditions | Key Observation/Product | Citation |

|---|---|---|---|---|

| N,N,2,4,6-pentamethylaniline | 70% Nitric Acid | 0 °C | Formation of a stable ipso-intermediate at the 4-position. | rsc.orglookchem.com |

Condensation Reactions of Pentamethylaniline

Condensation reactions involve the joining of two molecules to form a larger molecule, typically with the elimination of a small molecule like water. libretexts.orgchemistrytalk.org A patent describes a condensation reaction where pentamethylaniline is first reacted with aqueous glyoxal (B1671930) in methanol. google.com This intermediate is then further reacted with benzaldehyde and ammonium (B1175870) chloride under reflux conditions. google.com This sequence of reactions highlights the ability of the amine group in pentamethylaniline to participate in the formation of new carbon-nitrogen bonds, leading to more complex molecular structures. google.com

Polymerization Reactions of Pentamethylaniline and Its Derivatives

The ability of aniline and its derivatives to form polymers is well-documented. These polymerization reactions can proceed through various mechanisms, leading to polymers with distinct backbone structures and properties. gatech.edumdpi.com

Research has explored the synthesis of polymers from substituted phenylamines, including pentamethylaniline, through condensation polymerization with disulfide transfer reagents like sulfur monochloride (S2Cl2). acs.orguiowa.edu This method yields poly[N,N-(phenylamino)disulfides], which feature a unique, conjugated backbone consisting of nitrogen and sulfur atoms [-N(R)SS-]. uiowa.edu The synthesis is typically carried out at low temperatures in an anhydrous solvent. acs.org

The resulting polymers are characterized by various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Size Exclusion Chromatography (SEC) for molecular weight determination, and UV-Vis spectroscopy to study their electronic properties. uiowa.edu The presence of the five methyl groups on the aniline ring influences the solubility and properties of the resulting polymer.

The formation of the polymer backbone in these reactions involves specific chemical transformations. chemrxiv.org In the case of poly[N,N-(phenylamino)disulfides], the proposed mechanism involves the reaction of the amine with sulfur monochloride, followed by electrophilic aromatic substitution to form C-S bonds, though studies with pentamethylaniline aimed to block these side reactions. acs.orguiowa.edu

The mechanism of polymerization significantly influences the final structure of the polymer backbone. mdpi.comresearchgate.net For instance, addition polymerization typically results in flexible, saturated carbon backbones, whereas ring-opening metathesis polymerization (ROMP) can introduce double bonds into the backbone, leading to a more rigid structure. mdpi.com The study of these mechanisms is crucial for designing polymers with desired physical and electronic properties. nih.gov

Synthesis and Characterization of Poly[N,N-pentamethylaniline]

Reactions of Pentamethylaniline with Organometallic and Inorganic Reagents

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles and bases used extensively in organic synthesis. libretexts.orglibretexts.org Their reactions often involve nucleophilic attack on electrophilic centers. saskoer.cayoutube.com

Pentamethylaniline has been utilized as a ligand in the synthesis of various organometallic complexes. It can coordinate to metal centers through its nitrogen atom or the π-system of the aromatic ring. For example, it has been used to prepare tricarbonylchromium complexes. researchgate.net Research has also described the formation of platinum(II) complexes where N,N,N,3,5-pentamethylaniline acts as a ligand. acs.orgresearchgate.net Furthermore, an iron complex, [CpFe(η⁶-C₆Me₅NH₂)]⁺, can be deprotonated to yield an η⁵-6-iminocyclohexadienyl product, demonstrating the reactivity of the coordinated aniline ligand. rsc.org The interaction with rhodium has also been explored in the context of creating half-sandwich complexes. nih.gov

Inorganic reagents encompass a wide range of compounds that can react with organic molecules. uobasrah.edu.iqresearchgate.net The amino group of pentamethylaniline can react with inorganic acids to form salts, such as pentamethylaniline hydrochloride. google.com.pg

Table 2: Examples of Pentamethylaniline in Organometallic and Inorganic Chemistry

| Metal/Reagent | Complex/Product Type | Application/Observation | Citation |

|---|---|---|---|

| Chromium (Cr) | (η-Aniline)Cr(CO)₃ | Preparation of tricarbonylchromium complexes. | researchgate.net |

| Platinum (Pt) | bis(N,N,N,3,5-pentamethylaniline)Pt(II) complexes | Synthesis of water-soluble platinum complexes with diimine ligands. | acs.orgresearchgate.net |

| Iron (Fe) | [CpFe(η⁶-C₆Me₅NH₂)]⁺ | Deprotonation to an η⁵-6-iminocyclohexadienyl product. | rsc.org |

Electronic Structure and Advanced Spectroscopic Characterization of Pentamethylaniline

Quantum Chemical Probing of Electronic Properties of Pentamethylaniline

Quantum chemical calculations offer a powerful lens through which to examine the electronic landscape of molecules. arabjchem.orgmpg.detaylor.edu For pentamethylaniline, these theoretical approaches provide deep insights into its electron-donating abilities and the consequences of its sterically hindered structure.

Analysis of Electron-Donating Capacity and its Structural Basis

Pentamethylaniline (PMA) is recognized as a potent electron donor. koreascience.krgoogle.com This strong electron-donating capacity stems from the cumulative effect of the five methyl groups attached to the benzene (B151609) ring, supplemented by the nitrogen lone pair of the amino group. koreascience.kr The methyl groups, through an inductive effect, increase the electron density on the aromatic ring, which in turn enhances the electron-donating power of the entire molecule.

Quantum chemical studies, often employing Density Functional Theory (DFT), can quantify this electron-donating ability. chemrxiv.orgbanglajol.inforesearchgate.net Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) energy. A higher HOMO energy level indicates a greater tendency for a molecule to donate electrons. mdpi.com In pentamethylaniline, the HOMO is significantly influenced by the nitrogen lone pair and the π-system of the benzene ring, with the methyl groups further elevating its energy.

The structural basis for this enhanced electron-donating capacity is the near-planar arrangement of the aniline (B41778) moiety, which allows for effective overlap between the nitrogen lone pair and the aromatic π-system. koreascience.kr This delocalization of the nitrogen lone pair into the ring is a crucial factor in its donor properties.

Table 1: Calculated Electronic Properties of Pentamethylaniline

| Parameter | Description | Significance for Pentamethylaniline |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A high value indicates strong electron-donating capacity. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | A low value correlates with strong electron-donating ability. |

This table is illustrative and based on general principles of quantum chemistry. Actual values would be obtained from specific DFT calculations.

Steric Hindrance Effects on Electronic States and Reactivity

The five methyl groups on the aniline ring of pentamethylaniline create significant steric hindrance around the amino group and the aromatic ring. koreascience.krosti.gov This steric crowding has profound effects on the molecule's electronic states and its reactivity. iupac.orgmdpi.comnumberanalytics.com

Steric hindrance can influence the geometry of the molecule, potentially causing distortions from an ideal planar structure. numberanalytics.com For instance, the bulky methyl groups can force the amino group to twist slightly out of the plane of the benzene ring. This twisting would reduce the overlap between the nitrogen lone pair and the aromatic π-system, thereby modulating the electron-donating capacity discussed earlier.

Furthermore, steric hindrance plays a critical role in the reactivity of pentamethylaniline. qmul.ac.ukstackexchange.com Access to the nitrogen atom and the aromatic ring by other molecules can be physically blocked, influencing the rates and outcomes of chemical reactions. osti.gov For example, in reactions involving nucleophilic attack on the nitrogen or electrophilic substitution on the ring, the bulky methyl groups can hinder the approach of reactants. iupac.org This "steric shielding" can lead to lower reaction rates or favor reactions at less hindered positions. Computational studies can model these steric interactions and predict their impact on reaction pathways and transition state energies. mdpi.com

Advanced Spectroscopic Methodologies for Structural Elucidation

While basic spectroscopic techniques can confirm the presence of pentamethylaniline, advanced methodologies are required to probe the finer details of its structure and electronic properties.

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. numberanalytics.comrsc.orgnih.gov Beyond simple proton (¹H) and carbon-¹³ (¹³C) NMR for basic identification, advanced NMR experiments provide deeper insights into the connectivity and spatial arrangement of atoms in pentamethylaniline.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can definitively establish the connectivity between protons and carbons in the molecule. For pentamethylaniline, these experiments would confirm the attachment of the methyl groups to their respective positions on the benzene ring.

Furthermore, advanced NMR techniques can be used to study dynamic processes. oxinst.comwgtn.ac.nz For example, variable temperature NMR could be employed to investigate the rotational barriers of the methyl groups or potential conformational changes in the molecule. The chemical shifts observed in the NMR spectrum are also sensitive to the electronic environment of the nuclei, providing experimental validation of the electronic effects of the methyl and amino groups. rsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Pentamethylaniline

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.5 | Singlet | NH₂ |

| ¹H | ~2.2 | Singlet | Aromatic CH₃ |

| ¹³C | ~145 | Singlet | C-NH₂ |

| ¹³C | ~130-135 | Singlet | Methyl-substituted aromatic C |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and experimental conditions. Specific data for pentamethylaniline can be found in chemical databases. nih.gov

Single-Crystal X-ray Diffraction Studies of Pentamethylanilinium Salts and Crystalline Complexes

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state. crystalpharmatech.comxtalpi.comutm.myyoutube.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms, bond lengths, and bond angles. nih.gov

For pentamethylaniline, obtaining a suitable single crystal of the neutral compound can be challenging. However, it readily forms salts (pentamethylanilinium salts) with various acids, and these salts often crystallize well. hamptonresearch.com X-ray diffraction studies on these salts would reveal how protonation affects the geometry of the aniline ring and the amino group.

Furthermore, pentamethylaniline can act as a ligand in metal complexes or form co-crystals with other organic molecules. mdpi.commdpi.comnih.gov SCXRD studies of these crystalline complexes provide invaluable information about the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. researchgate.net These studies can also elucidate the coordination geometry around a metal center when pentamethylaniline acts as a ligand.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Charge Transfer Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that probes the electronic transitions within a molecule. bath.ac.uk While the UV-Vis spectrum of pentamethylaniline itself provides information about its conjugated π-system, its real power in this context lies in the study of charge-transfer (CT) complexes. nih.govwisdomlib.orgwikipedia.orgjetir.org

Pentamethylaniline, being a strong electron donor, can form CT complexes with electron-acceptor molecules. koreascience.krnih.gov In these complexes, there is a partial transfer of electron density from pentamethylaniline (the donor) to the acceptor. This interaction gives rise to a new, often intense, absorption band in the UV-Vis spectrum that is not present in the spectra of the individual components. researchgate.net

The position and intensity of this charge-transfer band are highly sensitive to the electron-donating ability of the donor, the electron-accepting ability of the acceptor, and the solvent polarity. researchgate.net By studying the UV-Vis spectra of a series of CT complexes with different acceptors, one can quantitatively assess the electron-donating strength of pentamethylaniline. These studies provide experimental data that complements the theoretical insights gained from quantum chemical calculations.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Pentamethylaniline |

High-Resolution Mass Spectrometry for Reaction Product Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. lcms.cz This precision allows for the unambiguous identification of compounds and the differentiation between molecules with the same nominal mass. lcms.cz In the context of chemical synthesis, HRMS is indispensable for confirming the identity of desired products, identifying byproducts, and elucidating reaction pathways. researchgate.netspecac.com The technique can be applied to complex reaction mixtures, often with minimal sample preparation, to provide both qualitative and quantitative data. lcms.cz

The analysis of reactions involving pentamethylaniline showcases the utility of HRMS. For instance, pentamethylaniline can be synthesized via the methylation of other anilines. In one study, N,N,2,4,6-pentamethylaniline was successfully synthesized from 2,4,6-trimethylaniline (B148799) with a 53.2% yield, a reaction catalyzed by Indium Oxide (In₂O₃) nanocrystals. semanticscholar.org HRMS would be critical in such a synthesis to confirm the addition of two methyl groups to the precursor and verify the exact mass of the final product, which has a computed monoisotopic mass of 163.1361 Da. nih.gov

Pentamethylaniline also serves as a substrate in various chemical transformations, and HRMS plays a key role in characterizing the resulting products. In a study on photocatalytic C(sp3)-H/N–H cross-dehydrogenative coupling, N,N,2,4,6-pentamethylaniline was reacted with diphenylphosphine (B32561) oxide under blue LED irradiation to produce a phosphorylated aniline derivative. rsc.org The product was characterized using high-resolution mass spectrometry to confirm its structure. rsc.org

Furthermore, the oxidation of N,N,2,4,6-pentamethylaniline has been investigated. In an iron(III)-catalyzed oxidation reaction using dioxygen, N,N,2,4,6-pentamethylaniline yielded a methyl group oxidation product in 27.4% yield with almost no N-demethylation products being formed. rsc.org HRMS analysis is essential in such cases to precisely identify the structure of the oxidized product and distinguish it from other potential side products like demethylated species. rsc.org

The table below summarizes key reactions involving pentamethylaniline where HRMS is a crucial analytical tool.

| Reactant(s) | Catalyst/Conditions | Product(s) | Role of HRMS |

| 2,4,6-Trimethylaniline, CO₂, H₂ | HGB-In₂O₃, 180°C | N,N,2,4,6-Pentamethylaniline | Confirms the molecular formula and exact mass of the synthesized product. semanticscholar.org |

| N,N,2,4,6-Pentamethylaniline, Diphenylphosphine oxide | Blue LED irradiation, DMF | α-Phosphorylated N,N,2,4,6-pentamethylaniline | Verifies the structure and elemental composition of the phosphorylated product. rsc.org |

| N,N,2,4,6-Pentamethylaniline, O₂ | [Fe(TPA)Cl₂]Cl, Zn(OTf)₂ | Methyl group oxidation product | Identifies the specific oxidation product and differentiates it from potential demethylation byproducts. rsc.org |

This table is interactive. Click on the headers to sort the data.

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a fundamental tool for investigating the molecular structure, conformation, and bonding within a chemical compound. wiley.com These techniques probe the vibrational energy levels of molecules. asianjournalofphysics.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. uwu.ac.lk Because of these different selection rules, IR and Raman spectra are often complementary, providing a more complete picture of the molecule's vibrational modes. uwu.ac.lk

The vibrational spectra of pentamethylaniline are complex due to its numerous atoms and bonds, but they provide significant insight into its structure. The analysis of these spectra relies on assigning observed bands to specific molecular motions, such as stretching and bending of bonds. researchgate.net This process is often aided by computational methods, like Density Functional Theory (DFT), which can predict vibrational frequencies. researchgate.nettsijournals.com

For pentamethylaniline, key vibrational modes include:

N-H Vibrations: For the primary amine (2,3,4,5,6-pentamethylaniline), N-H stretching vibrations are expected in the 3200-3500 cm⁻¹ region. specac.com The presence of hydrogen bonding can cause these peaks to broaden. specac.com

C-H Vibrations: Aromatic C-H stretching typically occurs just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. masterorganicchemistry.com

C-N Stretching: The C-N stretching vibration in aromatic amines is a key indicator of the bond's character and is typically observed in the 1250-1350 cm⁻¹ range. researchgate.net The extensive methyl substitution in pentamethylaniline likely influences the position of this band due to steric and electronic effects.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring usually appear in the 1450-1600 cm⁻¹ region. researchgate.net The substitution pattern affects the intensity and position of these bands.

Methyl Group Vibrations: Bending and rocking modes of the methyl groups contribute to the complexity of the fingerprint region (below 1500 cm⁻¹).

Conformational changes, such as the rotation of the amino group or methyl groups, can be inferred from the spectra. For example, steric hindrance between the ortho-methyl groups and the amino group in N,N,2,4,6-pentamethylaniline forces the nitrogen lone pair out of conjugation with the aromatic ring, which would be reflected in the C-N stretching frequency and the aromatic ring modes. scispace.com Furthermore, changes in the bandwidths of Raman peaks can be interpreted in terms of conformational heterogeneity within the sample. nih.gov A higher degree of conformational order, as seen in crystalline solids, typically results in sharper spectral peaks. spectroscopyonline.com

The following table presents a summary of expected characteristic vibrational frequencies for pentamethylaniline based on data for substituted anilines and related compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Type | Notes |

| N-H Stretch (primary amine) | 3200 - 3500 | IR | Often broad due to hydrogen bonding. specac.com |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Characteristic of the benzene ring. masterorganicchemistry.com |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | From the five methyl groups. researchgate.net |

| C=C Aromatic Ring Stretch | 1450 - 1610 | IR, Raman | Sensitive to substitution on the ring. researchgate.net |

| C-N Stretch | 1250 - 1350 | IR, Raman | Position reflects steric and electronic environment. researchgate.net |

| NH₂ Wagging (primary amine) | 600 - 650 | IR, Raman | A characteristic mode for the amino group. researchgate.net |

This table is interactive. Click on the headers to sort the data.

Coordination Chemistry and Metal Complexes of Pentamethylaniline

Pentamethylaniline as a Ligand in Transition Metal Complexes

Pentamethylaniline's utility as a ligand stems from the interplay of its electron-donating methyl groups and the steric hindrance they impose. This combination allows for the stabilization of various metal centers and influences the reactivity of the resulting complexes. rsc.org

Synthesis and Comprehensive Characterization of Metal-Pentamethylaniline Complexes

The synthesis of metal-pentamethylaniline complexes typically involves the reaction of a suitable metal precursor with pentamethylaniline in an appropriate solvent. sysrevpharm.orgajol.info The resulting complexes can be characterized by a variety of analytical techniques to elucidate their structure and bonding.

Common characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to probe the electronic environment of the ligand and to confirm its coordination to the metal center. rsc.org

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H bond in pentamethylaniline upon coordination can provide evidence of complex formation. chemmethod.commdpi.com

UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the complex and provide insights into its electronic structure. mdpi.com

Elemental Analysis: Confirms the elemental composition of the synthesized complexes. chemmethod.com

The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1 or 1:2. rsc.org The coordination geometry around the metal center is influenced by both the metal ion and the steric bulk of the pentamethylaniline ligand. ajol.info

Electronic and Steric Influence of Pentamethylaniline in Metal Coordination Environments

The five methyl groups on the pentamethylaniline ligand exert a significant influence on the properties of the metal complexes it forms. numberanalytics.com

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the nitrogen atom. This enhanced basicity makes pentamethylaniline a strong σ-donor ligand, capable of stabilizing metal centers in various oxidation states. numberanalytics.com This electron-donating nature can influence the reactivity of the metal center, for example, by promoting oxidative addition reactions. chemrxiv.org

Steric Effects: The bulky nature of the pentamethylaniline ligand, due to the five methyl groups, plays a crucial role in determining the coordination environment around the metal center. illinois.edunih.gov This steric hindrance can:

Limit the number of ligands that can coordinate to the metal.

Influence the geometry of the resulting complex, often leading to distorted or unusual coordination numbers.

Create a "protective pocket" around the metal center, which can prevent unwanted side reactions and enhance the selectivity of catalytic processes. rsc.org

The interplay of these electronic and steric effects allows for the fine-tuning of the properties of the metal complexes for specific applications. rsc.orgnumberanalytics.comchemrxiv.orgillinois.edunih.gov

Catalytic Applications of Pentamethylaniline-Derived Systems

The unique properties of pentamethylaniline-metal complexes have led to their exploration in various catalytic applications.

Utility in Olefin Polymerization Catalysis

In the field of olefin polymerization, the design of the catalyst plays a critical role in determining the properties of the resulting polymer. unina.itmdpi.com While not as common as other nitrogen-containing ligands, the steric and electronic profile of pentamethylaniline makes it a potentially interesting component in the design of non-metallocene catalysts. The steric bulk of the ligand can influence the rate of polymerization and the microstructure of the polymer chain. d-nb.info The electron-donating nature of the ligand can affect the activity of the catalyst. The use of bulky ligands is a known strategy to control the tacticity and molecular weight of polymers. numberanalytics.com

| Catalyst System | Olefin | Key Findings | Reference |

|---|---|---|---|

| Group 4 metal complexes with [N,N] bidentate ligands | Ethylene, α-olefins | Ligand structure and cocatalyst selection significantly impact catalytic activity and polymer properties like molecular weight and comonomer incorporation. | mdpi.com |

| Silica-supported bis-indenyl zirconocene | Ethylene | Inhomogeneities in metallocene distribution on the support lead to variations in catalyst particle fragmentation and activity. | nih.gov |

| Late transition metal complexes | Ethylene | Functional group tolerance allows for potential copolymerization with polar monomers and production of unique polyolefin branching structures. | d-nb.info |

Involvement in Carbon Dioxide Fixation Catalysis

The chemical fixation of carbon dioxide (CO2) into valuable chemicals is a key area of green chemistry research. mdpi.comnih.gov Catalytic systems are crucial for these transformations. While direct examples of pentamethylaniline in CO2 fixation are not prevalent in the provided search results, related amine compounds are utilized. For instance, the methylation of amines, such as N-methylaniline, using CO2 and H2 has been demonstrated with indium oxide catalysts. semanticscholar.org This suggests that N-substituted anilines can be substrates in CO2 conversion reactions. The principles of using amines in CO2 fixation, often involving their reaction with CO2 to form carbamates or their derivatives, are well-established. rsc.orgaaqr.org

| Catalyst System | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| HGB-In2O3 | N-methylaniline, CO2, H2 | N,N-dimethylaniline | High density of grain boundaries in the catalyst enhanced CO2 adsorption and activation, leading to high product yield. | semanticscholar.org |

| Cu(II) NHC–phenolate complexes | Secondary aromatic amines, CO2, hydrosilanes | N-methylated amines | Developed a new protocol for N-methylation under mild conditions. | rsc.org |

| Amine-functionalized porous organic polymers | CO2, epoxides | Cyclic carbonates | Efficient heterogeneous catalysis under mild, co-catalyst-free conditions. | aaqr.org |

Photocatalytic Applications and Mechanisms

Photocatalysis utilizes light to drive chemical reactions, with applications in environmental remediation and energy production. lidsen.commdpi.comresearchgate.net The general mechanism involves the excitation of a semiconductor photocatalyst by light, generating electron-hole pairs that can initiate redox reactions. mdpi.com While specific photocatalytic systems based on pentamethylaniline are not detailed in the search results, the broader class of organic molecules, including conducting polymers, are used in conjunction with metal oxides to enhance photocatalytic activity. nih.gov These organic components can act as photosensitizers, absorbing visible light and transferring energy to the semiconductor. nih.gov MXenes like Ti3C2Tx are also noted for their potential in photocatalytic CO2 reduction, providing numerous adsorption sites. rsc.org

| Photocatalyst System | Application | Mechanism/Key Feature | Reference |

|---|---|---|---|

| Conducting Polymer/Metal Oxide Composites (e.g., PPy/TiO2) | Organic pollutant degradation, CO2 conversion | Conducting polymer acts as a visible-light photosensitizer, enhancing electron transfer and improving photocatalytic efficiency. | nih.gov |

| MXene (Ti3C2Tx) | CO2 reduction, hydrogen evolution | Numerous surface defects provide plentiful CO2 adsorption sites, and the 2D structure facilitates electron transport. | rsc.org |

| Heterogeneous Semiconductor Photocatalysts (e.g., TiO2) | Degradation of pharmaceutical compounds | Activation by light generates oxidizing holes and reducing electrons that mineralize organic pollutants. | mdpi.com |

Charge Transfer Phenomena and Supramolecular Interactions Involving Pentamethylaniline

Electron Donor Attributes and Formation of Charge Transfer Complexes

Pentamethylaniline's structure, featuring a nitrogen atom and a phenyl ring rich in electrons due to five methyl groups, makes it a potent electron donor. This capability allows it to form charge-transfer (CT) complexes, also known as electron donor-acceptor (EDA) complexes, with a variety of electron-accepting molecules. molaid.comkoreascience.kr These complexes are formed when an electron is partially transferred from the highest occupied molecular orbital (HOMO) of the donor (pentamethylaniline) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov This interaction is non-covalent and results in the formation of a new molecular entity with unique electronic properties. The formation of these transitory charge-transfer complexes can be a key step in various chemical reactions. molaid.com

Characterization and Dynamics of Electron Donor-Acceptor Complexes

The formation of an EDA complex between an electron donor like pentamethylaniline and an electron acceptor is typically confirmed and characterized by the appearance of a new, broad, and intense absorption band in the electronic spectrum. nih.govhepatochem.com This band, known as the charge-transfer band, appears at a longer wavelength (lower energy) than the absorptions of the individual donor and acceptor molecules. nih.gov

The properties of these complexes can be thoroughly investigated using various spectroscopic and electrochemical techniques.

Common Characterization Techniques for EDA Complexes | Technique | Information Gained | Reference | | :--- | :--- | :--- | | UV-Vis Spectroscopy | Confirms complex formation through the appearance of the charge-transfer (CT) band. The energy of this band is related to the ionization potential of the donor and the electron affinity of the acceptor. | nih.govhepatochem.com | | Cyclic Voltammetry | Determines the oxidation potential of the donor (pentamethylaniline) and the reduction potential of the acceptor, which helps in calculating the thermodynamic driving force for electron transfer. | nih.gov | | X-ray Crystallography | Provides definitive structural information on the complex in the solid state, including the geometry and intermolecular distance between the donor and acceptor moieties. nih.gov | | Nuclear Magnetic Resonance (NMR) | Can show changes in chemical shifts upon complexation, indicating the regions of the molecules involved in the charge-transfer interaction. | nih.gov | | Infrared (IR) Spectroscopy | Reveals changes in vibrational frequencies of functional groups upon complex formation, reflecting the alteration in electron distribution. | nih.gov |

The dynamics of these complexes, including their formation and dissociation, are crucial for understanding their role in chemical reactions. In many cases, the EDA complex is a transient intermediate that, upon excitation, leads to further chemical transformations. molaid.comhepatochem.com

Photoinduced Electron Transfer Reactions and Kinetics

Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a donor to an acceptor following the absorption of light. nih.govuniversite-paris-saclay.fr In a system containing pentamethylaniline, the EDA complex can absorb light, promoting an electron from the donor-centered HOMO to the acceptor-centered LUMO. This creates a charge-separated state, or a radical ion pair (D•+-A•−). nih.gov

The kinetics of PET reactions involving pentamethylaniline have been studied through fluorescence quenching experiments. For instance, the quenching of perylene (B46583) fluorescence by pentamethylaniline in various solvents has been investigated to understand the dynamics of electron transfer. researchgate.net In such an experiment, the excited state of a fluorophore (like perylene) acts as the electron acceptor, and pentamethylaniline serves as the ground-state electron donor. The rate of fluorescence quenching provides direct information about the rate of the electron transfer process.

The efficiency of PET is governed by several factors, including the thermodynamic driving force (related to the redox potentials of the donor and acceptor) and the reorganization energy of the system. nih.gov The kinetics can be influenced by the distance and orientation between the donor and acceptor, as well as the surrounding solvent environment. nih.govd-nb.info

Key Kinetic Parameters in Photoinduced Electron Transfer

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Rate Constant (k_et) | The rate at which the electron transfer event occurs. | Determines the efficiency of fluorescence quenching and the formation of the radical ion pair. | nih.gov |

| Quenching Radius (Rq) | An effective distance at which the quenching (electron transfer) is certain to occur. | Provides insight into the interaction distance between the donor and acceptor. | researchgate.net |

| Lifetime of Charge-Separated State | The duration for which the radical ion pair exists before undergoing back electron transfer or subsequent reactions. | A longer lifetime can allow for useful chemical work to be performed. | d-nb.info |

Studies have shown that the kinetics of these reactions can be complex, sometimes deviating from simple models and requiring more advanced theories, such as the integral encounter theory, to fully describe the process in solution. researchgate.net

Intermolecular Interactions in Condensed Phases and Solution

The behavior of pentamethylaniline in bulk, whether in a solid crystal or in solution, is governed by a network of intermolecular interactions. These forces, while weaker than covalent bonds, dictate properties such as crystal structure, solubility, and reactivity.

Analysis of Weak Hydrogen Bonding and Crystal Packing in Pentamethylaniline Derivatives

In the solid state, molecules arrange themselves into a crystal lattice in a way that maximizes stabilizing intermolecular interactions. While pentamethylaniline lacks strong hydrogen bond donors (like O-H or a primary/secondary amine N-H), its structure allows for the formation of "weak" hydrogen bonds. nih.gov These interactions, such as C−H···π, are crucial in the crystal engineering of many organic molecules. researchgate.netucsb.edu

In a hypothetical crystal structure of pentamethylaniline, the packing would likely be dominated by:

Van der Waals Forces: Non-specific attractive forces arising from temporary fluctuations in electron density.

C−H···π Interactions: Where a C-H bond from a methyl group on one molecule interacts with the electron-rich π-system of the benzene (B151609) ring on an adjacent molecule. researchgate.net

Types of Weak Interactions Influencing Crystal Packing

| Interaction Type | Description | Typical Energy (kcal/mol) | Reference |

|---|---|---|---|

| C−H···π | An interaction between a C-H bond (as the donor) and a π-electron system (as the acceptor). | < 1-2.5 | researchgate.net |

| C−H···O/N | A weak hydrogen bond where a C-H bond interacts with an electronegative oxygen or nitrogen atom. | < 4 | ucsb.edunumberanalytics.com |

| π-π Stacking | An attractive interaction between the π-systems of aromatic rings. | Variable, depends heavily on geometry. | numberanalytics.com |

The collective strength of numerous weak hydrogen bonds can significantly stabilize a crystal lattice. ucsb.edu

Solvent Effects on Reaction Kinetics and Transport Phenomena

The choice of solvent can dramatically influence the rate and mechanism of chemical reactions, a phenomenon known as the solvent effect. wikipedia.orgresearchgate.net For reactions involving pentamethylaniline, such as the photoinduced electron transfer discussed previously, the solvent plays an active role. researchgate.net

According to transition state theory, solvents affect reaction rates by differentially solvating the ground state reactants and the transition state. wikipedia.org

If the solvent stabilizes the transition state more than the reactants, the reaction rate increases.

If the solvent stabilizes the reactants more than the transition state, the reaction rate decreases.

Key solvent properties that influence kinetics include polarity, dielectric constant, and viscosity. numberanalytics.comajgreenchem.com For electron transfer reactions that involve the formation of charged intermediates (a radical ion pair), a polar solvent typically stabilizes the charged transition state, accelerating the reaction. wikipedia.orgresearchgate.net

In a study of electron transfer between perylene and pentamethylaniline, mixtures of solvents like methanol/cyclohexanol were used to systematically vary the viscosity while keeping the dielectric properties relatively constant. researchgate.net This allowed for the specific investigation of how the transport of reactants through the solution (diffusion) affects the reaction kinetics. The results showed that the quenching rate constants were dependent on the solvent viscosity, highlighting the role of diffusional processes in controlling the reaction. researchgate.net

Theoretical and Computational Chemistry of Pentamethylaniline

Density Functional Theory (DFT) Investigations

There is no specific information available from the performed searches regarding Density Functional Theory (DFT) investigations on pentamethylaniline. DFT is a prevalent computational method used to study the electronic structure of many-body systems like atoms and molecules. rsc.org It is often employed to analyze the impact of substituents on the properties of aniline (B41778) derivatives. nih.govresearchgate.net

Predictive Modeling of Electronic Structure and Reactivity

No specific predictive modeling studies on the electronic structure and reactivity of pentamethylaniline using DFT were found. Such studies on other aniline derivatives often involve calculating properties like frontier molecular orbitals (HOMO and LUMO) to understand their electronic behavior and reactive sites. nih.gov

Elucidation of Reaction Mechanisms via Computational Approaches

There are no available computational studies that elucidate specific reaction mechanisms involving pentamethylaniline. Computational analysis is a common strategy to map out reaction pathways, identify transition states, and understand the energetics of reactions for related organic compounds. nih.gov

Advanced Quantum Chemical Calculations for Reaction Energetics and Pathways

Specific data from advanced quantum chemical calculations on the reaction energetics and pathways of pentamethylaniline could not be located. These high-level calculations are crucial for obtaining accurate thermochemical data and understanding the feasibility of reaction routes. rsc.orgmdpi.comchemrxiv.org

Molecular Dynamics Simulations of Pentamethylaniline Systems

No publications detailing molecular dynamics simulations specifically for pentamethylaniline systems were identified. This computational technique is used to study the physical movement of atoms and molecules over time and would be valuable for understanding the behavior of pentamethylaniline in different phases or its interaction with other molecules. rsc.orgulisboa.pt

Advanced Materials Applications of Pentamethylaniline Non Clinical Focus

Integration into Photosensitive Materials

Pentamethylaniline (PMA) functions effectively as a co-initiator in photopolymerizable compositions, enhancing the speed and efficiency of polymerization reactions initiated by light. google.comjustia.com It is particularly useful in systems that operate in the visible light spectrum. google.com In these applications, PMA often works in conjunction with an ionic dye that absorbs actinic radiation, producing free radicals that trigger the polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA). google.comgoogleapis.com

The role of pentamethylaniline is typically as an autoxidizer or co-oxidant, which is a compound capable of consuming oxygen in a free radical chain process. google.comgoogle.com This is crucial for mitigating oxygen inhibition, a common issue in free-radical polymerization. Formulations for photosensitive materials, such as those used in imaging systems or photoresists, may incorporate PMA to improve sensitivity and reaction speed. google.comepo.orgepo.org For instance, a photohardenable composition might contain a polymerizable monomer, an ionic dye-counter ion compound as the initiator, and pentamethylaniline as the co-initiator. google.com

Table 1: Representative Components of a Pentamethylaniline-Containing Photosensitive System google.com

| Component Type | Example Compound | Function |

| Polymerizable Monomer | Trimethylolpropane triacrylate (TMPTA) | Forms the polymer matrix upon curing. |

| Initiator (Dye) | Reakt Yellow | Absorbs light and initiates the reaction. |

| Co-initiator / Autoxidizer | Pentamethylaniline (PMA) | Enhances polymerization speed and consumes oxygen. |

| Color Former | Magenta Color Former | Provides the image in imaging applications. |

Development of Conductive Polymers and Advanced Electronic Materials

The field of advanced electronic materials benefits from the unique properties of polymers derived from pentamethylaniline. wiley.comiece.orgscispace.comitk.com.twresearchgate.net While polyaniline is one of the most studied conducting polymers, its substituted derivatives, like polypentamethylaniline, offer modified properties. wikipedia.org The electropolymerization of pentamethylaniline on electrode surfaces, such as glassy carbon, is a method used to create these polymer films. researchgate.net

The five methyl groups on the aniline (B41778) ring introduce significant steric hindrance. This structural feature influences the resulting polymer's properties, such as its electrochemical stability and conductivity. The steric bulk can prevent over-oxidation of the polymer backbone, leading to materials with improved durability compared to unsubstituted polyaniline. However, this same steric effect can disrupt the planarity of the polymer chains, which is often crucial for high electrical conductivity. wikipedia.org Research into the polymerization of pentamethylaniline with reagents like sulfur monochloride (S₂Cl₂) has led to the synthesis of polymers with a backbone consisting solely of nitrogen and sulfur atoms [-N(R)SS-]. acs.orguiowa.edu These polymers are of interest for their unique conjugated structures and potential applications in organo-electronics. acs.orguiowa.edu

Table 2: Research Findings on Polymers Derived from Pentamethylaniline

| Polymer Type | Synthesis Method | Key Finding | Potential Application | Reference |

| Polypentamethylaniline | Electropolymerization | Forms electroactive films on electrode surfaces. | Electrocatalysis, Sensors | researchgate.net |

| Poly[N,N-(phenylamino)disulfide] | Step-growth polymerization with S₂Cl₂ | Creates a polymer with an N-S conjugated backbone; moderate molecular weight (Mw ≈ 3,100 g/mol ) achieved. | Organo-electronics, Advanced coatings | acs.orguiowa.edu |

Role in the Design and Synthesis of Novel Polymer Architectures

The molecular structure of pentamethylaniline makes it a strategic monomer for designing and synthesizing novel polymer architectures. rsc.orgresearchgate.net The presence and position of the five methyl groups are a key design element that allows for control over the final properties of the polymer. acs.org This is a fundamental concept in polymer architecture, where monomer structure dictates the form and function of the resulting macromolecule. rsc.org

For example, in the synthesis of poly[N,N-(phenylamino)disulfides], the use of pentamethylaniline was a deliberate choice to probe the reaction mechanism. acs.orguiowa.edu Because all aromatic ring positions and the amino group are substituted, it forces the polymerization to proceed through a specific pathway, yielding a linear N-S backbone without side reactions like aromatic substitution. acs.orguiowa.edu This level of control is essential for creating well-defined polymer architectures with predictable properties. thechemicalengineer.com The ability to synthesize polymers with unique backbones, such as the alternating nitrogen-sulfur chain, opens pathways to new materials whose properties are distinct from traditional carbon-based polymers. acs.org This approach exemplifies how a specifically designed monomer can be used to build novel polymer structures that could be used in various advanced material applications. uiowa.edursc.org

Q & A

Q. What frameworks guide the design of structure-activity relationship (SAR) studies for pentamethylaniline-based inhibitors?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define SAR objectives. Prioritize substituents based on steric/electronic descriptors (e.g., Taft parameters). Validate hypotheses with molecular docking and free-energy perturbation (FEP) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.